5-tert-butyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide -

5-tert-butyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Catalog Number: EVT-4990269
CAS Number:
Molecular Formula: C21H32N4O2
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Isopropylamino-3-(1-naphthyloxy)-2-propanol (Propanolol)

Compound Description: Propanolol is a beta-blocker medication primarily used to treat high blood pressure, irregular heart rhythms, and certain types of tremors [].

(S)-1-(tert-Butylamino)-3-(4-morpholino-1,2,5-thiadiazolyl-3-oxy)-2-propanol (Timolol)

Compound Description: Timolol, another beta-blocker, finds therapeutic application in managing high blood pressure and preventing migraines [].

4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetamide (Atenolol)

Compound Description: Atenolol, a cardioselective beta-blocker, primarily treats high blood pressure and other heart-related conditions [].

1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazol[4,3-d]-pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine (Sildenafil)

Compound Description: Sildenafil, a phosphodiesterase type 5 inhibitor, is clinically used to treat erectile dysfunction and pulmonary arterial hypertension [].

Relevance: Although structurally distinct from the target compound, sildenafil's inclusion in a study discussing various pharmaceutical nitrate salts highlights the significance of salt formation in modulating drug properties []. This suggests that exploring nitrate salts of the target compound could potentially enhance its pharmacological characteristics, such as solubility or bioavailability.

1-(2H)-Phthalazinone hydrazone (Hydralazine)

Compound Description: Hydralazine, a vasodilator, is used to treat high blood pressure, particularly in cases of severe hypertension [].

Relevance: Similar to sildenafil, hydralazine's presence in the nitrate salt study emphasizes the role of salt formation in influencing drug behavior []. This information suggests that investigating nitrate salts of the target compound could unveil beneficial modifications to its pharmaceutical profile, such as improved water solubility or altered pharmacokinetics.

2-(2-Propyloxyphenyl)-8-azapurine-6-one (Zaprinast)

Compound Description: Zaprinast acts as a selective inhibitor of the enzyme phosphodiesterase-5, exhibiting therapeutic potential for erectile dysfunction and other conditions [].

Relevance: Analogous to sildenafil and hydralazine, zaprinast's inclusion in the nitrate salt research underscores the impact of salt formation on drug properties []. This finding indicates that exploring nitrate salts of the target compound could lead to enhanced solubility, modified release kinetics, or other improved pharmaceutical characteristics.

6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide (Minoxidil)

Compound Description: Minoxidil, a vasodilator, is used to treat high blood pressure and also promotes hair growth [].

Relevance: In the context of the nitrate salt study, minoxidil emphasizes the influence of salt formation on drug performance []. This suggests that evaluating nitrate salts of the target compound could reveal advantageous alterations to its pharmaceutical properties, potentially improving its solubility, stability, or other key characteristics.

(S)-N-Valeryl-N-[2'-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]valine (Valsartan)

Compound Description: Valsartan, an angiotensin II receptor blocker, is clinically used to treat high blood pressure and heart failure [].

Relevance: Valsartan's inclusion in the nitrate salt study highlights the significance of salt formation in drug design and optimization []. Investigating nitrate salts of the target compound could potentially lead to improved drug properties, such as enhanced solubility, modified release profiles, or increased stability.

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinecarboxylic acid methyl-2-[methyl(phenylmethyl)-amino]ethyl ester (Nicardipine)

Compound Description: Nicardipine, a calcium channel blocker, is primarily used to treat high blood pressure and certain types of angina [].

Relevance: Like the previous compounds, nicardipine's inclusion in the nitrate salt study highlights the potential of salt formation to modify drug characteristics []. Exploring nitrate salts of the target compound could uncover advantageous alterations in its solubility, bioavailability, or other relevant pharmacological parameters.

α-[3-[[2-(3,4-Dimethoxyphenyl)-ethyl]-methylamino]propyl]-3,4-dimethoxymethylethyl)benzene acetonitrile (Verapamil)

Compound Description: Verapamil, a calcium channel blocker, is primarily used to manage high blood pressure, certain types of irregular heartbeat, and chest pain [].

Relevance: Similar to other compounds in the nitrate salt study, verapamil exemplifies the role of salt formation in influencing drug behavior []. This knowledge suggests that investigating nitrate salts of the target compound could reveal beneficial modifications to its pharmaceutical profile, such as enhanced solubility, controlled release, or improved stability.

3,5-Diamino-N-(aminoiminomethyl)-6-chloropyrazinecarboxamide (Amiloride)

Compound Description: Amiloride, a potassium-sparing diuretic, is primarily used to treat fluid retention and high blood pressure [].

Relevance: Similar to the other compounds discussed, amiloride's presence in the nitrate salt research underscores the importance of salt formation in pharmaceutical development []. This information encourages exploring nitrate salts of the target compound as a strategy to potentially enhance its solubility, stability, or other desirable drug characteristics.

2-(2,2-Dicyclohexylethyl)-piperidine (Perhexiline)

Compound Description: Perhexiline acts as an antianginal agent, primarily used to manage chronic stable angina by improving blood flow to the heart muscle [].

Relevance: Analogous to the previously mentioned compounds, perhexiline's inclusion in the nitrate salt study emphasizes the impact of salt formation on drug properties []. This finding suggests that investigating nitrate salts of the target compound could lead to improved drug performance, potentially enhancing its solubility, modifying its pharmacokinetic profile, or increasing its overall stability.

2-n-Butyl-4-chloro-5-hydroxymethyl-1-[2'-(tetrazol-5-yl)-biphenyl-4-yl]-imidazole (Losartan)

Compound Description: Losartan, an angiotensin II receptor blocker, is used to treat high blood pressure, diabetic nephropathy, and heart failure [].

Relevance: Losartan's presence in the nitrate salt research, alongside other pharmaceuticals, highlights the impact of salt formation on drug properties []. This finding suggests that exploring nitrate salts of the target compound could lead to improvements in solubility, bioavailability, or other pharmaceutical parameters, potentially enhancing its therapeutic potential.

3,4-Dihydroxyapomorphine (Apomorphine)

Compound Description: Apomorphine, a dopamine agonist, is used to treat Parkinson's disease by activating dopamine receptors in the brain [].

Relevance: Apomorphine's inclusion in the nitrate salt study underscores the significance of salt formation in drug design and development []. Investigating nitrate salts of the target compound could potentially uncover beneficial modifications to its pharmaceutical characteristics, such as improved solubility, modified release profiles, or enhanced stability, potentially leading to a more effective therapeutic agent.

4-(4-{Acetyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

Compound Description: This compound, along with its numerous analogs listed below, represents a class of apoptosis-inducing agents investigated for their potential in treating cancer and immune-related diseases [].

4-(4-{Benzyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

N-({4-[(Cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)-3'-{[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}biphenyl-4-carboxamide

N-({4-[(Cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)-4-(4-{(phenylacetyl)[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)benzamide

N-({4-[(Cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)-4'-{[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}biphenyl-4-carboxamide

N-({4-[(Cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)-4'-(3-phenylpropyl)[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}biphenyl-4-carboxamide

4-(4-{[(1R,5R)-3-Bromo-5-methyladamantan-1-yl]methyl}piperazin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

N-({4-[(Cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)-4-(4-[3,5-dimethyladamantan-1-yl]methyl}piperazin-1-yl)benzamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-(4-{2-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl]benzyl}piperazin-1-yl)benzamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-(4-{2-octahydro-1H-4,7-ylaminometanoinden-5-]benzyl}piperazin-1-yl)benzamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-[4-(2-{[(1R,4R,6S)-5,5,6-trimethylbicyclo[2.2.1]hept-2-yl]amino}benzyl)piperazin-1-yl]benzamide

4-[4-(2-{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-yl]amino}benzyl)piperazin-1-yl]-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

4-(4-{[(1R,5R)-2-(4-Chlorophenyl)-6,6-dimethyl-bicyclo[3.1.1]hept-2-en-3-yl]methyl}piperazin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

4-{4-[(2-{[Adamantan-2-ylmethyl]amino}-5,5-dimethylcyclohexyl)methyl]piperazin-1-yl}-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

4-{4-[(5,5-Dimethyl-2-{[(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}cyclohexyl)methyl]piperazin-1-yl}-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

4-{4-[2-(3-Azabicyclo[3.2.2]non-3-yl)-5-nitrobenzyl]piperazin-1-yl}-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

4-(4-{2-[2,3,3a,4,7,7a-Hexahydro-1H-4,7-metanoinden-5-yl]benzyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

1-[Adamantan-1-yl]-4-{2-[(4-{4-[({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)carbamoyl]phenyl}piperazin-1-yl)methyl]phenyl}-N,N-diphenyl-1H-pyrazole-3-carboxamide

4-(4-{2-[2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridin-8-yl]benzyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

N-(Adamantan-2-yl)-6-methyl-8-{2-[(4-{4-[({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)carbamoyl]phenyl}piperazin-1-yl)methyl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide

4-(4-{2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]benzyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-(4-{2-[5,5,6-trimethyl[2.2.1]hept-2-en-2-yl]benzyl}piperazin-1-yl)benzamide

N-Benzyl-7,7-dimethyl-2-{2-[(4-{4-[({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)carbamoyl]phenyl}piperazin-1-yl)methyl]phenyl}bicyclo[2.2.1]hept-2-ene-1-carboxamide

4-[4-(2-{[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl]amino}benzyl)piperazin-1-yl]-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-[4-(2-{[(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}benzyl)piperazin-1-yl]benzamide

4-(4-{2-[3-Azabicyclo[3.2.2]non-3-yl]benzyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-(4-{2-[tricyclo[4.3.1.13,8]undec-4-en-4-yl]benzyl}piperazin-1-yl)benzamide

7,7-Dimethyl-2-{2-[(4-{4-[({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)carbamoyl]phenyl}piperazine-1-yl)methyl]phenyl}-N-phenyl-bicyclo[2.2.1]hept-2-ene-1-carboxamide

7,7-Dimethyl-2-{2-[(4-{4-[({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)carbamoyl]phenyl}piperazine-1-yl)methyl]phenyl}-N-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]bicyclo[2.2.1]hept-2-ene-1-carboxamide

N-(Adamantan-1-ylmethyl)-7,7-dimethyl-2-{2-[(4-{4-[({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)carbamoyl]phenyl}piperazin-1-yl)methyl]phenyl}bicyclo[2.2.1]hept-2-ene-1-carboxamide

N-Cyclopropyl-7,7-dimethyl-2-{2-[(4-{4-[({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)carbamoyl]phenyl}piperazin-1-yl)methyl]phenyl}bicyclo[2.2.1]hept-2-ene-1-carboxamide

7,7-Dimethyl-2-{2-[(4-{4-[({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)carbamoyl]phenyl}piperazin-1-yl)methyl]phenyl}bicyclo[2.2.1]hept-2-ene-1-carboxylic acid

4-[4-(2-{5-[8-Azabicyclo[3.2.1]oct-8-ylmethyl]-2-thienyl}benzyl)piperazin-1-yl]-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

N-({4-[(Cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)-4-(4-{(3-phenylpropanoyl)[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)benzamide

4-{4-[Adamantan-1-ylmethyl]piperazin-1-yl}-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

4-(4-{2-[Adamantan-1-yl]-2-oxoethyl}piperazin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

N-({4-[(Cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)-4-{4-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]piperazin-1-yl}benzamide

4-{4-[Adamantan-1-yl]piperazin-1-yl}-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

N-({4-[(Cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)-4-{4-[3,5-dimethyladamantan-1-yl]piperazin-1-yl}benzamide

4-(4-{2-[Adamantan-1-yl]ethyl}piperazin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

N-({4-[(Cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)-4'-({(3-phenylpropanoyl)[(1S,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}methyl)biphenyl-4-carboxamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-(4-{2-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl]benzylidene}piperidin-1-yl)benzamide

4-[4-(2-{5-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]-2-thienyl}benzyl)piperazin-1-yl]-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

1-[Adamantan-1-yl]-4-{2-[(1-{4-[({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)carbamoyl]phenyl}piperidin-4-ylidene)methyl]phenyl}-N,N-diphenyl-1H-pyrazole-3-carboxamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-(4-{2-[octahydro-1H-4,7-metanoinden-5-yl(3-phenylpropanoyl)amino]benzyl}piperazin-1-yl)benzamide

4-[4-(2-{5-[8-Azabicyclo[3.2.1]oct-8-ylmethyl]-2-thienyl}benzylidene)piperidin-1-yl]-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-[4-(4-{[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}benzylidene)piperidin-1-yl]benzamide

N-({3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-4-[4-(3-{[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}benzylidene)piperidin-1-yl]benzamide

4-[4-(2-{5-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]-2-thienyl}benzylidene)piperidin-1-yl]-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide

3-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile

Compound Description: This compound is among the seven identified exogenous activators of GPR17 [].

Properties

Product Name

5-tert-butyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

IUPAC Name

5-tert-butyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Molecular Formula

C21H32N4O2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C21H32N4O2/c1-8-25-14(3)17(13(2)22-25)12-24(7)20(26)19-16-11-15(21(4,5)6)9-10-18(16)27-23-19/h15H,8-12H2,1-7H3

InChI Key

ZKNSPVKSLNKQMO-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=NOC3=C2CC(CC3)C(C)(C)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=NOC3=C2CC(CC3)C(C)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.